![molecular formula C17H17BrO B1532427 3-(4-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one CAS No. 898761-52-9](/img/structure/B1532427.png)
3-(4-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one
Overview
Description
3-(4-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one, also known as 4-bromo-2,6-dimethylphenyl propan-1-one, is an important chemical compound used in various laboratory experiments and applications. It is a colorless liquid with a melting point of approximately 55 °C. It is commonly used in organic synthesis, and has been extensively studied for its potential applications in pharmaceuticals and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to this compound.
Scientific Research Applications
Spectroscopic and Computational Studies
The spectroscopic and DFT studies on bromo-based chalcone derivatives, similar to 3-(4-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one, have revealed insights into their molecular structure, vibrational frequencies, and electronic absorption spectra. These studies, utilizing Gaussian09 software, provide a foundation for understanding the chemical properties and potential applications of such compounds in molecular docking and inhibition studies against enzymes like Monoamine oxidase A and B (Ramesh et al., 2020).
Optical and Charge Transport Properties
Research into novel chalcone derivatives has shown that compounds with configurations similar to 3-(4-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one exhibit promising linear optical, second and third-order nonlinear optical properties. Such characteristics, alongside charge transport capabilities, suggest these compounds are suitable for semiconductor devices. The studies highlight the potential of these chalcones as electron transport materials and their role in n-type organic semiconductor devices (Shkir et al., 2019).
Crystal Packing and Halogen Bonding Analysis
Investigations into compounds structurally related to 3-(4-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one have provided detailed analysis of crystal packing and the role of halogen bonding. Such studies offer valuable insights into the molecular interactions and stability of these compounds, which could inform their use in materials science and drug design. The significance of CBr⋯O interactions and their implications for molecular assembly and design are particularly noteworthy (Kumar et al., 2018).
Synthesis and Bioactivity
Research on the synthesis and characterization of disperse dyes based on enaminones, including compounds like 1-(4-Bromo phenyl)-3-dimethyl amino-propenone, highlights the versatility of these molecules in dye chemistry. The successful coupling with arylidene diazonium chloride to produce disperse dyes indicates potential applications in textile and materials science, showcasing the chemical reactivity and application diversity of these bromophenyl derivatives (Elapasery et al., 2020).
properties
IUPAC Name |
3-(4-bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-4-3-5-13(2)17(12)16(19)11-8-14-6-9-15(18)10-7-14/h3-7,9-10H,8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNGFXWZOZWNLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210504 | |
Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,6-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101210504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898761-52-9 | |
Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,6-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898761-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,6-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101210504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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